1,1'-(5,5'-Dinitro-1H,2'H-3,3'-BI-1,2,4-triazole-1,2'-diyl)diacetone
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Overview
Description
Preparation Methods
The synthesis of 1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone typically involves the nitration of precursor compounds. One common method involves the reaction of 5,5’-dinitro-3,3’-bi-1,2,4-triazole with acetone under controlled conditions . The reaction is usually carried out in the presence of strong acids like sulfuric acid, which acts as a catalyst. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other functional groups.
Common reagents used in these reactions include strong acids, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone has several scientific research applications:
Biology: Research is ongoing to explore its potential biological activities, although its primary use remains in the field of energetic materials.
Medicine: There is limited application in medicine due to its explosive nature, but derivatives of the compound are being studied for potential therapeutic uses.
Industry: The compound is used in the production of explosives, propellants, and pyrotechnics.
Mechanism of Action
The mechanism of action of 1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone involves the release of a large amount of energy upon decomposition. The nitro groups in the compound contribute to its high energy content, and the decomposition process involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas and other byproducts . This rapid release of gas and energy is what makes the compound suitable for use in explosives and propellants.
Comparison with Similar Compounds
1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone can be compared with other high-energy compounds such as:
5,5’-Dinitro-3,3’-bi-1,2,4-triazole: Similar in structure but lacks the acetone groups, making it less stable.
5,5’-Dinitramino-3,3’-bi(1,2,4-oxadiazole): Another high-energy compound with different functional groups, leading to variations in stability and energy release.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Contains pyrazole rings instead of triazole, resulting in different energetic properties.
These comparisons highlight the uniqueness of 1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone in terms of its stability and energy release characteristics.
Properties
Molecular Formula |
C10H10N8O6 |
---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
1-[3-nitro-5-[5-nitro-1-(2-oxopropyl)-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]propan-2-one |
InChI |
InChI=1S/C10H10N8O6/c1-5(19)3-15-8(12-9(14-15)17(21)22)7-11-10(18(23)24)16(13-7)4-6(2)20/h3-4H2,1-2H3 |
InChI Key |
ZHSFTMAABDJPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])C2=NN(C(=N2)[N+](=O)[O-])CC(=O)C |
Origin of Product |
United States |
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